Cas no 1188085-66-6 (Methyl 6-bromo-4-chloroquinazoline-2-carboxylate)

Methyl 6-bromo-4-chloroquinazoline-2-carboxylate is a versatile quinazoline derivative widely used in pharmaceutical and agrochemical research. Its key structural features—a bromo substituent at the 6-position and a chloro group at the 4-position—enhance reactivity, making it a valuable intermediate for synthesizing biologically active compounds. The methyl ester group at the 2-position offers further functionalization potential, facilitating diverse derivatization pathways. This compound exhibits high purity and stability, ensuring reliable performance in cross-coupling reactions, nucleophilic substitutions, and other synthetic transformations. Its well-defined reactivity profile makes it particularly useful in medicinal chemistry for developing kinase inhibitors and other therapeutic agents. Suitable for controlled environments, it is supplied with detailed analytical documentation to support research applications.
Methyl 6-bromo-4-chloroquinazoline-2-carboxylate structure
1188085-66-6 structure
Product name:Methyl 6-bromo-4-chloroquinazoline-2-carboxylate
CAS No:1188085-66-6
MF:C10H6N2O2ClBr
Molecular Weight:301.52384
CID:1081479
PubChem ID:52987669

Methyl 6-bromo-4-chloroquinazoline-2-carboxylate 化学的及び物理的性質

名前と識別子

    • Methyl 6-bromo-4-chloroquinazoline-2-carboxylate
    • 1188085-66-6
    • Methyl6-bromo-4-chloroquinazoline-2-carboxylate
    • DS-017571
    • DTXSID10680938
    • インチ: InChI=1S/C10H6BrClN2O2/c1-16-10(15)9-13-7-3-2-5(11)4-6(7)8(12)14-9/h2-4H,1H3
    • InChIKey: NJRSASJAQRKPGB-UHFFFAOYSA-N
    • SMILES: COC(=O)C1=NC2=C(C=C(C=C2)Br)C(=N1)Cl

計算された属性

  • 精确分子量: 299.93012g/mol
  • 同位素质量: 299.93012g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 280
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 52.1Ų
  • XLogP3: 3.4

Methyl 6-bromo-4-chloroquinazoline-2-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A189011049-1g
Methyl 6-bromo-4-chloroquinazoline-2-carboxylate
1188085-66-6 95%
1g
$771.12 2023-09-04
Chemenu
CM142100-1g
methyl 6-bromo-4-chloroquinazoline-2-carboxylate
1188085-66-6 95%
1g
$830 2021-08-05
Chemenu
CM142100-1g
methyl 6-bromo-4-chloroquinazoline-2-carboxylate
1188085-66-6 95%
1g
$707 2023-11-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1759633-1g
Methyl 6-bromo-4-chloroquinazoline-2-carboxylate
1188085-66-6 98%
1g
¥6997.00 2024-08-09

Methyl 6-bromo-4-chloroquinazoline-2-carboxylate 関連文献

Methyl 6-bromo-4-chloroquinazoline-2-carboxylateに関する追加情報

Recent Advances in Methyl 6-bromo-4-chloroquinazoline-2-carboxylate (CAS 1188085-66-6) Research

Methyl 6-bromo-4-chloroquinazoline-2-carboxylate (CAS 1188085-66-6) has emerged as a key intermediate in the synthesis of biologically active quinazoline derivatives, particularly in the development of kinase inhibitors. Recent studies highlight its utility in medicinal chemistry, where it serves as a versatile building block for the construction of compounds targeting EGFR, VEGFR, and other tyrosine kinases implicated in cancer and inflammatory diseases.

A 2023 study published in Journal of Medicinal Chemistry demonstrated the compound's role in synthesizing novel dual EGFR/HER2 inhibitors with improved selectivity profiles. Researchers utilized the 6-bromo-4-chloro substitution pattern to enable efficient palladium-catalyzed cross-coupling reactions, yielding derivatives with nanomolar potency against resistant cancer cell lines. The methyl ester moiety was found to be crucial for maintaining optimal pharmacokinetic properties during lead optimization.

Structural-activity relationship (SAR) investigations have revealed that modifications at the 2-position carboxylate group significantly influence target binding affinity. A recent patent application (WO2023051234) describes the use of 1188085-66-6 in developing next-generation PARP inhibitors, where the methyl ester serves as a protected form for subsequent amidations. This approach has shown promise in overcoming resistance mechanisms observed in ovarian cancer therapies.

Process chemistry advancements have addressed previous challenges in the large-scale production of 1188085-66-6. A 2024 Organic Process Research & Development publication detailed an optimized synthetic route featuring: 1) improved bromination selectivity using NBS in acetic acid, 2) chlorination with POCl3/DMF at controlled temperatures, and 3) esterification via methanol under Mitsunobu conditions. This three-step sequence achieved 78% overall yield with >99% HPLC purity, representing a significant improvement over earlier methods.

Emerging applications extend beyond oncology, with recent preclinical studies demonstrating the compound's utility in developing antiviral agents. Researchers at Scripps Research Institute have incorporated 1188085-66-6 into novel RNA-dependent RNA polymerase inhibitors showing activity against SARS-CoV-2 variants. The quinazoline core's planar structure facilitates π-stacking interactions with viral polymerase conserved regions.

Analytical characterization has advanced through recent LC-MS/MS methods that enable precise quantification of 1188085-66-6 in complex reaction mixtures. A validated UPLC-PDA method (2024, Journal of Pharmaceutical Analysis) achieves LOD of 0.1 μg/mL using a C18 column with 0.1% formic acid mobile phase, critical for quality control in API manufacturing.

The compound's safety profile has been further elucidated through recent toxicokinetic studies. While showing good in vitro microsomal stability (t1/2 > 60 min in human liver microsomes), researchers note the need for careful handling due to potential skin sensitization observed in murine models. Proper PPE including nitrile gloves and fume hood use are recommended when working with this intermediate.

Future research directions highlighted in a 2024 Bioorganic Chemistry review include: 1) exploring biocatalytic approaches for asymmetric derivatization, 2) developing continuous flow processes to enhance safety, and 3) investigating PROTAC applications leveraging the compound's exit vector diversity. These developments position 1188085-66-6 as a continuing valuable scaffold in drug discovery pipelines.

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